Cot inhibitor-2

概要

説明

Cot阻害剤-2は、酵素Cot(Tpl2/MAP3K8)の強力で選択的な経口活性阻害剤です。 IC50値は1.6 nMで、この酵素を阻害する高い有効性を示しています 。 Cot阻害剤-2は、リポ多糖(LPS)刺激ヒト全血における腫瘍壊死因子-アルファ(TNF-α)産生を阻害する能力で知られており、IC50値は0.3 μMです 。この化合物は主に科学研究で使用されており、さまざまな生物学的および医学的用途において大きな可能性を示しています。

作用機序

Cot阻害剤-2の作用機序は、Cot酵素(Tpl2/MAP3K8)の選択的な阻害を伴います。 この酵素は、細胞シグナル伝達と炎症反応の調節において重要な役割を果たすミトゲン活性化プロテインキナーゼ(MAPK)経路の一部です 。 Cot酵素を阻害することにより、Cot阻害剤-2は、重要な炎症性サイトカインであるTNF-αの産生を効果的に減少させます 。 この阻害は、Cot阻害剤-2が酵素の活性部位に結合し、基質との相互作用とそれに続く下流シグナル伝達経路の活性化を防ぐことで起こります .

類似の化合物との比較

Cot阻害剤-2は、Cot酵素の阻害剤としての高い選択性と効力においてユニークです。類似の化合物には、MAPK経路の他の阻害剤が含まれ、以下が含まれます。

- CTK7A

- HIF-2α-IN-8

- チロロン二塩酸塩

- グルコサミン硫酸塩

- HIF1-IN-3

- クリプトクロロゲン酸

- トレオ-クロラムフェニコール-d 6

- アミフォスチン三水和物

- アルベンダゾール

- AKBA

- デフェロキサミン

- LW6

- PT2399

- PHD2-IN-1

- ジメチル-ビスフェノールA

- エチル3,4-ジヒドロキシ安息香酸

- HIF-2α-IN-9

- Axl-IN-16

- ロキサダスタット

- KG-548

- ダプロダスタット

- 1,4-DPCAエチルエステル

- AKB-6899

- オルチプラズ(GMP)

- 7-ヒドロキシネオラメラリンA

- モリダスタットナトリウム

- グルコサミン-13C6、15N塩酸塩

- BAY 87-2243

- β,β-ジメチルアクリルシコニン

- EZN-2968 .

これらの化合物は、特定の標的、作用機序、および治療的用途が異なりますが、炎症や細胞反応に関与する主要なシグナル伝達経路を調節するという共通の特徴を共有しています。

生化学分析

Biochemical Properties

Cot inhibitor-2 plays a crucial role in biochemical reactions by inhibiting the activity of Tpl2/MAP3K8. This enzyme is part of the mitogen-activated protein kinase (MAPK) pathway, which is involved in various cellular processes such as proliferation, differentiation, and inflammation. This compound inhibits the production of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human whole blood with an IC50 of 0.3 μM . The compound interacts with Tpl2/MAP3K8 by binding to its active site, thereby preventing its phosphorylation and subsequent activation of downstream signaling molecules.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound inhibits the MAPK pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α . This inhibition results in decreased inflammation and has potential therapeutic applications in inflammatory diseases. Additionally, this compound affects gene expression by downregulating the expression of genes involved in the inflammatory response.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of Tpl2/MAP3K8, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets such as MKK1/2 and ERK1/2, which are key components of the MAPK pathway . By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and other mediators of inflammation. Furthermore, this compound may also influence gene expression by modulating transcription factors involved in the inflammatory response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability under various conditions, with a half-life of several hours in biological systems . Over prolonged periods, this compound maintains its inhibitory effects on Tpl2/MAP3K8 and continues to reduce the production of pro-inflammatory cytokines. Long-term studies have demonstrated that this compound can effectively modulate inflammatory responses without significant degradation or loss of activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Tpl2/MAP3K8 activity and reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances. It is crucial to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with Tpl2/MAP3K8. The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the oxidation, reduction, and conjugation of this compound, resulting in the formation of metabolites that are excreted from the body. The metabolic pathways of this compound are essential for its clearance and elimination from the system.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream after oral administration and is distributed to different tissues, including the liver, spleen, and lungs . Within cells, this compound interacts with transporters and binding proteins that facilitate its uptake and localization. The distribution of this compound is crucial for its therapeutic effects, as it needs to reach target tissues to exert its inhibitory action on Tpl2/MAP3K8.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with Tpl2/MAP3K8 and inhibits its activity . The compound may also localize to other cellular compartments, such as the nucleus, depending on the presence of specific targeting signals or post-translational modifications. The subcellular localization of this compound is essential for its function, as it needs to be in proximity to its target enzyme to exert its inhibitory effects.

準備方法

Cot阻害剤-2の合成は、主要な中間体の形成と、それに続く特定の条件下での反応を含む複数の段階で構成されます。 工業生産方法は、これらの合成ルートの最適化、収率と純度の向上、ならびにクロマトグラフィーや結晶化などの大規模反応器と精製技術の使用を含む場合があります .

化学反応の分析

Cot阻害剤-2は、以下を含むいくつかのタイプの化学反応を起こします。

酸化: この反応は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、酸素の付加または水素の除去を含むことが多いです。

還元: この反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、水素の付加または酸素の除去を含むのが一般的です。

これらの反応で使用される一般的な試薬と条件には、ジメチルスルホキシド(DMSO)などの有機溶媒と、反応に依存して室温から高温までの反応温度が含まれます 。 これらの反応から生成される主な生成物は、通常、修飾された官能基を持つCot阻害剤-2の誘導体であり、核磁気共鳴(NMR)分光法や質量分析などの技術を使用してさらに分析することができます .

科学研究における用途

Cot阻害剤-2は、以下を含む幅広い科学研究における用途があります。

化学: Cot酵素の阻害とそのさまざまな生化学経路への影響を調べるためのツール化合物として使用されます。

生物学: Cot酵素が細胞シグナル伝達と炎症、特にTNF-α産生の文脈における役割を調査するために使用されます.

医学: Cot阻害剤-2は、TNF-α産生の阻害が有益な炎症性疾患や特定の種類の癌の治療における潜在的な治療的用途があります.

科学的研究の応用

Cot inhibitor-2 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of the cot enzyme and its effects on various biochemical pathways.

類似化合物との比較

Cot inhibitor-2 is unique in its high selectivity and potency as an inhibitor of the cot enzyme. Similar compounds include other inhibitors of the MAPK pathway, such as:

- CTK7A

- HIF-2α-IN-8

- Tilorone dihydrochloride

- Glucosamine sulfate

- HIF1-IN-3

- Cryptochlorogenic acid

- Threo-Chloramphenicol-d 6

- Amifostine trihydrate

- Albendazole

- AKBA

- Deferoxamine

- LW6

- PT2399

- PHD2-IN-1

- Dimethyl-bisphenol A

- Ethyl 3,4-dihydroxybenzoate

- HIF-2α-IN-9

- Axl-IN-16

- Roxadustat

- KG-548

- Daprodustat

- 1,4-DPCA ethyl ester

- AKB-6899

- Oltipraz (GMP)

- 7-Hydroxyneolamellarin A

- Molidustat sodium

- Glucosamine-13C6, 15N hydrochloride

- BAY 87-2243

- β,β-Dimethylacrylshikonin

- EZN-2968 .

These compounds vary in their specific targets, mechanisms of action, and therapeutic applications, but they all share the common feature of modulating key signaling pathways involved in inflammation and cellular responses.

特性

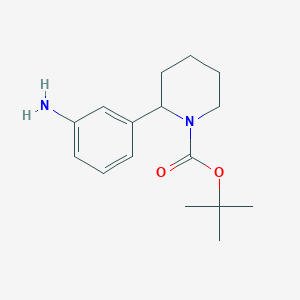

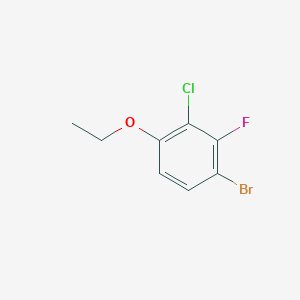

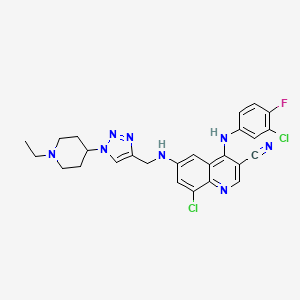

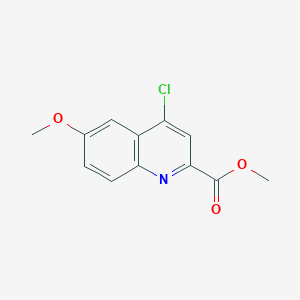

IUPAC Name |

8-chloro-4-(3-chloro-4-fluoroanilino)-6-[[1-(1-ethylpiperidin-4-yl)triazol-4-yl]methylamino]quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25Cl2FN8/c1-2-36-7-5-20(6-8-36)37-15-19(34-35-37)14-31-18-9-21-25(33-17-3-4-24(29)22(27)10-17)16(12-30)13-32-26(21)23(28)11-18/h3-4,9-11,13,15,20,31H,2,5-8,14H2,1H3,(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHNZIIMWDVXPGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)N2C=C(N=N2)CNC3=CC4=C(C(=CN=C4C(=C3)Cl)C#N)NC5=CC(=C(C=C5)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25Cl2FN8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657644 | |

| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

539.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915363-56-3 | |

| Record name | 8-Chloro-4-(3-chloro-4-fluoroanilino)-6-({[1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}amino)quinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

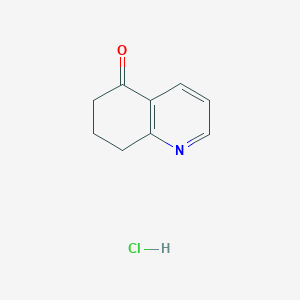

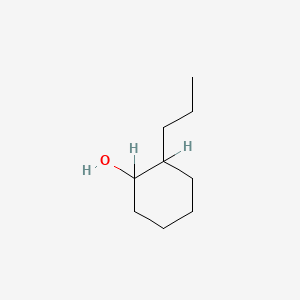

![(1R,2S)-1-(4-Hydroxy-3-methoxyphenyl)-2-[2,6-dimethoxy-4-[(E)-3-hydroxy-1-propenyl]phenoxy]-1,3-propanediol](/img/structure/B3030437.png)

![6-Bromoimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B3030447.png)